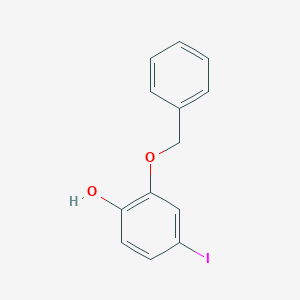

2-苄氧基-4-碘苯酚

描述

2-Benzyloxy-4-iodophenol is a chemical compound that can be utilized as a building block in organic synthesis. It is characterized by the presence of a benzyloxy group and an iodine atom on a phenol scaffold. This structure makes it a versatile intermediate for various chemical transformations, including coupling reactions and cycloetherifications.

Synthesis Analysis

The synthesis of compounds related to 2-benzyloxy-4-iodophenol often involves copper-catalyzed reactions. For instance, a one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols, which are structurally related to 2-benzyloxy-4-iodophenol, has been developed using CuI as a catalyst . Similarly, CuI-mediated sequential iodination/cycloetherification of o-arylphenols has been employed to synthesize 2- or 4-iododibenzofurans, showcasing the reactivity of the iodophenol moiety in cyclization reactions .

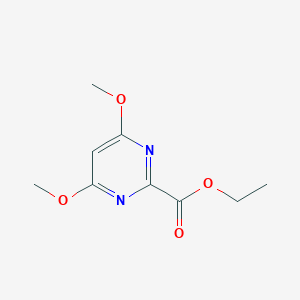

Molecular Structure Analysis

The molecular structure of compounds similar to 2-benzyloxy-4-iodophenol can be determined using X-ray crystallography and DFT calculations. For example, the crystal structures of 3-(benzo[d]thiazol-2-yl)phenol and 4-(benzo[d]thiazol-2-yl)phenol have been elucidated, revealing the influence of different substituents on the phenol ring . These studies provide insights into the electronic and steric effects of substituents on the phenolic core, which are relevant to understanding the reactivity of 2-benzyloxy-4-iodophenol.

Chemical Reactions Analysis

2-Benzyloxy-4-iodophenol can undergo various chemical reactions due to the presence of reactive sites. The iodine atom makes it amenable to palladium-catalyzed coupling reactions, as demonstrated by the synthesis of benzoxepines from aryl iodides . Additionally, the phenolic OH group can participate in etherification reactions, as seen in the synthesis of 3,4-dihydro-1,4-benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyloxy-4-iodophenol can be inferred from related compounds. For instance, the presence of electron-withdrawing groups such as iodine can affect the acidity of the phenolic OH group, as observed in the pH-sensitive fluorescent probes10. Moreover, the benzyloxy group can influence the solubility and melting point of the compound, as seen in the different melting points of positional isomers of benzo[d]thiazol-2-yl phenols .

科学研究应用

绿色化学和药物中间体

相关化合物的另一个重要应用涉及药物中间体的绿色合成。例如,相关化合物 4-苄氧基丙基苯酚已通过使用液-液-液相转移催化剂的低污染途径合成。此过程以其选择性和废物最小化而著称,符合绿色化学的原则。此类方法可应用于 2-苄氧基-4-碘苯酚,以更有效和可持续地生产活性药物成分 (API) (Yadav & Sowbna, 2012)。

有机合成和化学传感

在有机合成中,2-苄氧基-4-碘苯酚等化合物是复杂分子创建中的前体。例如,Cu2O 催化的过程使用环氧乙烷中的邻碘酚来制备 2,3-二氢-1,4-苯并二恶杂环氧,展示了碘酚在串联一锅法合成杂环化合物中的用途 (Bao 等人, 2008)。

此外,2-苄氧基-4-碘苯酚的某些衍生物可以用作传感应用的荧光探针。对苯并恶唑和苯并噻唑类似物的研究说明了酚类化合物在检测金属阳离子和 pH 值变化中的潜力,表明 2-苄氧基-4-碘苯酚的改性可以产生用于化学传感的新材料 (Tanaka 等人, 2001)。

化学发光和生化分析

相关研究还强调了碘酚在增强化学发光反应中的应用。例如,碘酚衍生物增强了鲁米诺-过氧化氢-辣根过氧化物酶化学发光系统,这可能与开发更灵敏的生化分析或增强对特定酶的检测有关 (Kuroda 等人, 2000)。

催化和材料科学

在催化领域,关于碘酚在苯并呋喃或苯并恶硼合成中的应用的研究指出了 2-苄氧基-4-碘苯酚在催化过程中的潜在用途。这些研究表明,碘酚如何参与钯催化的反应,从而有效合成杂环化合物,这些化合物在药物和材料科学中很有价值 (Pal 等人, 2003)。

安全和危害

未来方向

属性

IUPAC Name |

4-iodo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUAJTJMEHPEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573002 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-4-iodophenol | |

CAS RN |

289471-92-7 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

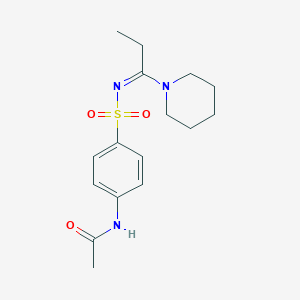

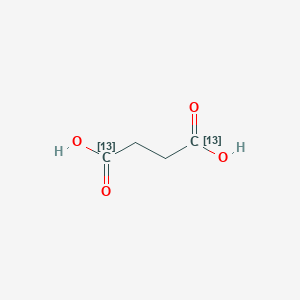

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

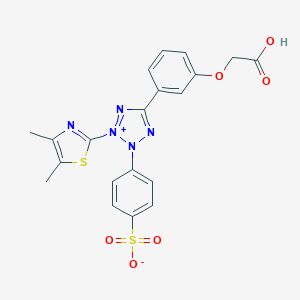

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)